molecular formula C13H12ClNO B1317641 3-Chloro-4-(2-methylphenoxy)aniline CAS No. 56966-57-5

3-Chloro-4-(2-methylphenoxy)aniline

Cat. No. B1317641
CAS RN: 56966-57-5
M. Wt: 233.69 g/mol
InChI Key: HNXNCAAQPCGIOH-UHFFFAOYSA-N
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Description

“3-Chloro-4-(2-methylphenoxy)aniline” is a chemical compound used for proteomics research . It has a molecular formula of C13H12ClNO and a molecular weight of 233.7 .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-(2-methylphenoxy)aniline” consists of a benzene ring with an amine group (NH2), a chlorine atom, and a 2-methylphenoxy group attached to it .

Scientific Research Applications

Proteomics Research

3-Chloro-4-(2-methylphenoxy)aniline: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent in the synthesis of peptides or proteins during the identification and quantification of proteins and in the study of their interactions .

. It’s important to note that this compound is for research use only and not intended for diagnostic or therapeutic use. The applications mentioned above are just a few examples of the wide range of possibilities that this versatile compound offers to scientific research.

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and may be carcinogenic . It’s important to handle “3-Chloro-4-(2-methylphenoxy)aniline” with appropriate safety measures.

properties

IUPAC Name

3-chloro-4-(2-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-4-2-3-5-12(9)16-13-7-6-10(15)8-11(13)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXNCAAQPCGIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542031
Record name 3-Chloro-4-(2-methylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(2-methylphenoxy)aniline

CAS RN

56966-57-5
Record name 3-Chloro-4-(2-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56966-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(2-methylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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